N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE
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Overview
Description
N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring.
Preparation Methods
The synthesis of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-phenyl- typically involves multistep reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.
Formation of the pyrazine ring: The imidazole intermediate is then reacted with a suitable diketone or diester to form the pyrazine ring.
N-methylation and phenylation:
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .
Chemical Reactions Analysis
N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a pyridine ring instead of a pyrazine ring and exhibits different biological activities and chemical reactivity.
Imidazo[1,2-a]pyrimidine: This compound contains a pyrimidine ring and is known for its applications in medicinal chemistry, particularly as an antituberculosis agent.
Imidazo[1,2-a]pyrazine derivatives:
The uniqueness of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-phenyl- lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
787590-46-9 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-methyl-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12N4/c1-14-12-13-16-9-11(17(13)8-7-15-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15) |
InChI Key |
ZEKHPSLCEFXFCW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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